![molecular formula C10H11NO3S B1275935 2-(2-acetamidophenyl)sulfanylacetic Acid CAS No. 915920-17-1](/img/structure/B1275935.png)
2-(2-acetamidophenyl)sulfanylacetic Acid
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Overview
Description
2-(2-acetamidophenyl)sulfanylacetic Acid is a chemical compound with the molecular formula C10H11NO3S . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 2-(2-acetamidophenyl)sulfanylacetic Acid consists of an acetamidophenyl group attached to a sulfanylacetic acid group . The exact structure can be found in databases like PubChem .Scientific Research Applications
Quantum Chemical Studies
This compound has been used in experimental and theoretical quantum chemical studies . It has been characterized by elemental analyses, FT-IR, UV–Vis., ESR, 1H-NMR, and thermal analysis along with the theoretical quantum chemical studies . These studies showed the ligand to be a tridentate ligand with three coordinate bonds .
Biological Activity
The copper (II) complex of this compound was found to possess notable biological activity . It was evaluated for its antibacterial activity against two bacterial species, namely Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) . Antifungal screening was performed against two species (Condida albicans and Aspergillus flavus) .
Molecular Docking
Molecular docking investigation predicted different types of non-covalent interactions of the synthesized ligand towards Insulin-like growth factor 1 receptor (ID: 5FXR) .
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
This compound can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . This strategy does not require additional pre-functionalization and de-functionalization steps, it considerably streamlines synthetic routes and substantially reduces waste generation .
Drug Development
The 2-aminothiazole scaffold, which is a part of this compound, is one of the characteristic structures in drug development . This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .
Pharmaceutical Applications
Owing to their significant role in drug design and discovery programs, the search for and development of efficient, environmentally friendly, and economic processes for the preparation of the title compounds is of great importance in the pharmaceutical industry .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their interaction with the insulin-like growth factor-1 receptor (igf-1r) .
Mode of Action
It’s known that this compound belongs to the class of organic compounds known as n-acyl-alpha amino acids . These compounds typically interact with their targets by donating or accepting protons, which can lead to changes in the target’s structure and function.
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 2-(2-acetamidophenyl)sulfanylacetic Acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22527) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have shown notable biological activity, including antibacterial and antifungal effects .
Action Environment
It’s known that the compound is stored at room temperature, suggesting that it may be stable under a range of environmental conditions .
properties
IUPAC Name |
2-(2-acetamidophenyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBUZEDLPGRPFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406390 |
Source
|
Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-17-1 |
Source
|
Record name | 2-(2-acetamidophenyl)sulfanylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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